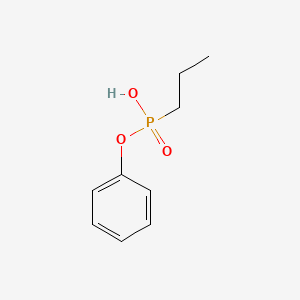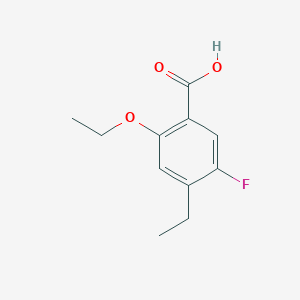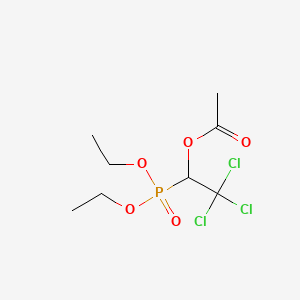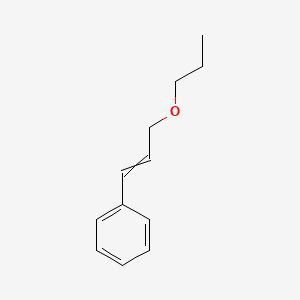
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, hydroxy, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-hydroxy-5-methylphenol and trifluoroacetic anhydride.
Acylation Reaction: The phenolic compound undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the trifluoroacetylated intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino and hydroxy groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-CHLORO-: Similar structure but with a chloro group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-BROMO-: Similar structure but with a bromo group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-IODO-: Similar structure but with an iodo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Eigenschaften
CAS-Nummer |
70977-83-2 |
|---|---|
Molekularformel |
C9H8F3NO2 |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(3-amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-4-2-5(7(14)6(13)3-4)8(15)9(10,11)12/h2-3,14H,13H2,1H3 |
InChI-Schlüssel |
XKGVPWJQNNQAIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)

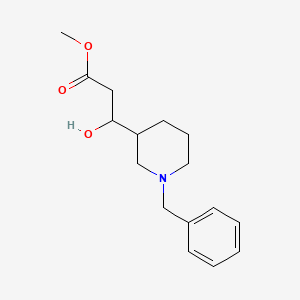
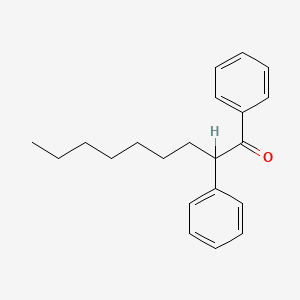



![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
